molecular formula C72H102N16O20 B12388337 Nota-AE105

Nota-AE105

Cat. No.: B12388337
M. Wt: 1511.7 g/mol
InChI Key: QYDKPVWTZOEIPR-WKDKGDAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nota-AE105 is a compound used in positron emission tomography (PET) imaging. It is a conjugate of the peptide AE105, which targets the urokinase-type plasminogen activator receptor (uPAR). This receptor is overexpressed in various types of cancer cells, making this compound a valuable tool for cancer diagnosis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nota-AE105 is synthesized by conjugating the peptide AE105 with a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The conjugation process involves several steps, including peptide synthesis, chelator attachment, and purification. The reaction conditions typically involve mild temperatures and aqueous solvents to maintain the integrity of the peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis followed by chelator conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for medical imaging applications .

Chemical Reactions Analysis

Types of Reactions

Nota-AE105 undergoes various chemical reactions, including chelation, radiolabeling, and binding to uPAR. The chelation reaction involves the formation of a stable complex between the chelator and a metal ion, such as gallium-68 or copper-64 .

Common Reagents and Conditions

Major Products

The major products of these reactions are radiolabeled this compound complexes, such as gallium-68-NOTA-AE105 and copper-64-NOTA-AE105. These complexes are used for PET imaging to visualize uPAR expression in cancer cells .

Mechanism of Action

Nota-AE105 exerts its effects by binding to the urokinase-type plasminogen activator receptor (uPAR) on the surface of cancer cells. This binding allows for the visualization of uPAR expression using PET imaging. The molecular targets involved in this process include the uPAR protein and the radiometal chelated by NOTA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nota-AE105

This compound is unique in its ability to specifically target uPAR, making it highly effective for imaging cancers that overexpress this receptor. Its high binding affinity and stability make it a valuable tool for cancer diagnosis and research .

Properties

Molecular Formula

C72H102N16O20

Molecular Weight

1511.7 g/mol

IUPAC Name

(3S)-3-[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H102N16O20/c1-42(2)30-51(64(100)83-55(68(104)85-58(41-90)71(107)108)34-46-36-76-49-17-10-9-16-48(46)49)79-65(101)54(33-45-19-21-47(91)22-20-45)80-63(99)50(18-11-23-75-72(73)74)78-70(106)57(40-89)84-67(103)53(32-44-14-7-4-8-15-44)81-66(102)52(31-43-12-5-3-6-13-43)82-69(105)56(35-60(93)94)77-59(92)37-86-24-26-87(38-61(95)96)28-29-88(27-25-86)39-62(97)98/h4,7-10,14-17,19-22,36,42-43,50-58,76,89-91H,3,5-6,11-13,18,23-35,37-41H2,1-2H3,(H,77,92)(H,78,106)(H,79,101)(H,80,99)(H,81,102)(H,82,105)(H,83,100)(H,84,103)(H,85,104)(H,93,94)(H,95,96)(H,97,98)(H,107,108)(H4,73,74,75)/t50-,51+,52+,53+,54+,55+,56+,57-,58+/m1/s1

InChI Key

QYDKPVWTZOEIPR-WKDKGDAESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5CCCCC5)NC(=O)[C@H](CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5CCCCC5)NC(=O)C(CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O

Origin of Product

United States

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